1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene
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Overview
Description
1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene: is an organic compound with the molecular formula C7H3F4NO3 It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, difluoromethoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene typically involves the following steps:
Nitration: The introduction of a nitro group (-NO2) to the benzene ring is achieved through nitration. This process involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: The introduction of fluorine atoms is carried out using fluorinating agents such as hydrogen fluoride (HF) or elemental fluorine (F2). The reaction conditions often require a catalyst and controlled temperature to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration, fluorination, and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 1,2-Difluoro-3-difluoromethoxy-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a subject of interest in medicinal chemistry.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene involves its interaction with molecular targets and pathways in biological systems. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atoms and difluoromethoxy group contribute to the compound’s stability and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-3-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1,2-Difluoro-4-nitrobenzene: Lacks the methoxy or difluoromethoxy group, making it less complex.
3,4-Difluoronitrobenzene: Similar but with different positions of the fluorine and nitro groups.
Uniqueness
1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene is unique due to the presence of both difluoromethoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene (CAS No. 206546-18-1) is an organic compound characterized by its unique molecular structure, which includes fluorine and nitro substituents on a benzene ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound is crucial for its application in drug development and other scientific research.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₃F₄NO₃. Its structure features:
- Fluorine atoms : Two fluorine atoms are positioned at the 1 and 2 positions of the benzene ring.
- Difluoromethoxy group : A difluoromethoxy (-OCHF₂) group is attached at the 3 position.
- Nitro group : A nitro (-NO₂) group is located at the 4 position.
This combination of functional groups imparts distinct chemical properties that may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, such as DNA and proteins, leading to potential therapeutic effects. The presence of fluorine enhances the compound's stability and bioavailability, allowing it to penetrate biological membranes effectively .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Compounds with similar nitro and fluorine substituents have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The precise mechanisms often involve the generation of reactive oxygen species (ROS) or interference with cell signaling pathways.
Case Studies and Research Findings
Properties
IUPAC Name |
3-(difluoromethoxy)-1,2-difluoro-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-3-1-2-4(12(13)14)6(5(3)9)15-7(10)11/h1-2,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDLBDDNEVIJJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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